molecular formula C13H19NO2S B2955615 N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide CAS No. 2097935-03-8

N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide

Cat. No.: B2955615
CAS No.: 2097935-03-8
M. Wt: 253.36
InChI Key: GHXNFEAPRRQQQS-UHFFFAOYSA-N
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Description

N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide is an organic compound with the molecular formula C13H19NO2S and a molecular weight of 253.36 g/mol. This compound features a thiophene ring substituted with a hydroxyethyl group and an ethylpent-4-enamide chain, making it a unique structure in organic chemistry.

Scientific Research Applications

N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving thiophene derivatives and their biological activities.

    Industry: Used in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards associated with thiophene derivatives can vary greatly depending on the specific compound. Some thiophene derivatives have been found to exhibit significant acute toxicity .

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Preparation Methods

The synthesis of N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: Starting with a suitable thiophene precursor, the hydroxyethyl group is introduced via a substitution reaction.

    Attachment of the ethyl chain: The ethyl chain is then attached to the thiophene ring through an alkylation reaction.

    Formation of the amide bond: The final step involves the formation of the amide bond by reacting the intermediate with pent-4-enoyl chloride under appropriate conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar compounds to N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide include other thiophene derivatives with different substituents. For example:

    Thiophene-2-carboxamide: Lacks the hydroxyethyl group and has different reactivity.

    2-(2-thienyl)ethanol: Similar structure but lacks the amide bond.

    5-(2-hydroxyethyl)thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an amide.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-3-4-5-13(16)14-9-8-11-6-7-12(17-11)10(2)15/h3,6-7,10,15H,1,4-5,8-9H2,2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXNFEAPRRQQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)CCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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